molecular formula C12H22O11 B1683222 Trehalose CAS No. 99-20-7

Trehalose

Cat. No.: B1683222
CAS No.: 99-20-7
M. Wt: 342.30 g/mol
InChI Key: HDTRYLNUVZCQOY-LIZSDCNHSA-N
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Description

Mycose, also known as trehalose, is a nonreducing disaccharide composed of two glucose molecules. It is naturally occurring and found in various organisms, including bacteria, fungi, plants, and invertebrates. Mycose is known for its ability to protect cells from stress conditions such as dehydration, heat, and oxidation .

Mechanism of Action

Target of Action

Trehalose, a naturally occurring, non-reducing saccharide, has been found to target several key components in cells. The primary targets of this compound include Transcription Factor EB (TFEB) , AMP-activated protein kinase (AMPK) , and polar residues of lipid and protein molecules . TFEB is a crucial regulator of cellular processes, controlling the expression of genes involved in autophagy, lysosomal biogenesis, and lipid metabolism . AMPK is another central target of this compound, triggering autophagy . This compound also interacts with polar residues of lipid and protein molecules, preventing the aggregation of biomolecules and the disintegration of membranes .

Mode of Action

This compound acts in the cell as an osmoprotectant , chemical chaperone , free radical scavenger , carbon source , virulence factor , and metabolic regulator . It replaces water by forming hydrogen bonds with polar residues of lipid and protein molecules, which prevents the aggregation of biomolecules and the disintegration of membranes . This interaction helps maintain cellular homeostasis under stress conditions .

Biochemical Pathways

This compound is involved in several biochemical pathways. The dominant pathway for this compound biosynthesis in fungi involves This compound-6-phosphate synthase and phosphatase , while two major types of trehalases are responsible for its breakdown . This compound levels vary strongly with the growth phase of the cells, with rapidly growing cells having lower levels than slow-growing and stationary-phase cells . The intermediate of this compound biosynthesis, this compound-6-phosphate, has emerged as an important regulator of glycolysis .

Pharmacokinetics

This compound is a low molecular weight disaccharide that crosses the blood-brain barrier, stabilizes proteins, and importantly, activates autophagy . .

Result of Action

This compound has been shown to have several beneficial effects at the molecular and cellular levels. It can protect proteins and cellular membranes against the adverse effects of different types of stress, such as dehydration, cold, heat, and oxidation . It has also been shown to suppress adipocyte hypertrophy and increase cytoplasmic lipid droplets in the jejunum . These effects are believed to be due to this compound’s ability to stabilize proteins and membranes, reduce inflammatory signaling, enhance antioxidant defense, and induce autophagy .

Action Environment

This compound is found in a wide variety of organisms, including bacteria, yeast, fungi, insects, invertebrates, and lower and higher plants . It serves as a source of energy and carbon and may also serve as a signaling molecule to direct or control certain metabolic pathways or even to affect growth . This compound is known to play a protective role against different abiotic stressful cues such as temperature extremes, salinity, desiccation . Therefore, environmental factors can significantly influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mycose can be synthesized through enzymatic methods involving the enzyme trehalose synthase, which converts maltose into mycose. Another method involves the use of this compound phosphorylase, which catalyzes the formation of mycose from glucose-1-phosphate and glucose .

Industrial Production Methods: Industrially, mycose is produced using microbial fermentation. Specific strains of yeast or bacteria are cultured in a controlled environment, where they convert substrates like starch or sucrose into mycose. The fermentation process is followed by purification steps to isolate and refine the mycose .

Chemical Reactions Analysis

Types of Reactions: Mycose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: this compound-6-phosphate.

    Reduction: this compound alcohol.

    Substitution: this compound acetate.

Scientific Research Applications

Mycose has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer for proteins and enzymes during chemical reactions.

    Biology: Plays a role in stress response mechanisms in various organisms.

    Medicine: Investigated for its potential in treating neurodegenerative diseases due to its ability to induce autophagy.

    Industry: Used in food and cosmetics for its moisture-retaining properties

Comparison with Similar Compounds

Uniqueness of Mycose:

Mycose stands out due to its unique properties and wide range of applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTRYLNUVZCQOY-LIZSDCNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048102
Record name D-Trehalose
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Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Dihydrate: Solid; [Merck Index] White or nearly white solid; [JECFA] White crystalline powder; [Acros Organics MSDS], Solid
Record name .alpha.-D-Glucopyranoside, .alpha.-D-glucopyranosyl
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Record name Trehalose
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Record name Trehalose
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CAS No.

99-20-7
Record name Trehalose
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Record name Trehalose [INN:BAN:NF]
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Record name Trehalose
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Record name Trehalose
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Record name TREHALOSE
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Record name Trehalose
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Melting Point

203 °C
Record name Trehalose
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of trehalose?

A1: this compound is a non-reducing sugar composed of two α-glucose units linked by a 1,1-glycosidic bond.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C12H22O11, and its molecular weight is 342.30 g/mol.

Q3: What spectroscopic data is available for this compound?

A3: While the provided research papers don't delve into detailed spectroscopic analysis, common techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used for structural characterization of this compound.

Q4: What is the role of this compound in stress resistance in organisms?

A4: this compound acts as a protectant against various environmental stresses like heat, cold, desiccation, and osmotic stress. [, , , , ]

Q5: How does this compound protect cells and biomolecules during stress?

A5: this compound exhibits chaperone-like activity, stabilizing proteins and membranes. It forms a protective layer around biomolecules, preventing denaturation and aggregation. [, , ]

Q6: How does this compound synthesis contribute to the virulence of fungal pathogens?

A6: Studies on fungal pathogens like Ustilago maydis demonstrate that this compound is crucial for resisting the host's defense mechanisms, enabling successful infection. Deletion of genes involved in this compound synthesis significantly reduces virulence in these pathogens. []

Q7: Does this compound play a role in plant defense against insects?

A7: Research indicates that this compound levels increase in Arabidopsis thaliana upon infestation by the green peach aphid (Myzus persicae). Plants unable to synthesize this compound show increased susceptibility to this insect pest. []

Q8: What is the role of this compound-6-phosphate (T6P) in plant growth and development?

A8: T6P, the precursor to this compound, acts as a signaling molecule, regulating plant growth and development processes, including cell division, architecture, and stress responses. []

Q9: How is this compound employed in cryopreservation?

A9: this compound is a promising cryoprotective agent (CPA) due to its ability to protect cells from freezing damage. It prevents ice crystal formation and stabilizes cell membranes during freezing and thawing. []

Q10: What are the challenges associated with using this compound in cryopreservation?

A10: this compound faces challenges in penetrating cell membranes. Efficient delivery methods are crucial to leverage its full cryoprotective potential. []

Q11: How does this compound interact with water molecules?

A13: this compound influences water structure and dynamics. It can displace water molecules from protein surfaces, promoting preferential hydration. This interaction plays a crucial role in its bioprotective mechanism. [, , ]

Q12: How does this compound affect protein structure and dynamics?

A14: this compound generally preserves the global structure of proteins while influencing local structural fluctuations. Its impact on protein dynamics depends on the this compound concentration and the specific protein being studied. []

Q13: How does this compound interact with lipid membranes?

A15: this compound interacts with lipid membranes, stabilizing their structure during dehydration and rehydration. This interaction is crucial for its role in anhydrobiosis, a state of extreme desiccation tolerance. [, , ]

Q14: Can this compound affect the activity of enzymes?

A16: Yes, this compound can modulate enzyme activity. In certain cases, it can enhance enzyme activity, while in others, it can act as an inhibitor. [, , ]

Q15: What are the key enzymes involved in this compound metabolism?

A17: Two major enzymes are responsible for this compound synthesis: this compound-6-phosphate synthase (TPS) and this compound-6-phosphate phosphatase (TPP). Trehalase catalyzes the breakdown of this compound into glucose. [, , ]

Q16: How is this compound metabolism regulated in cells?

A18: this compound metabolism is tightly regulated in response to environmental cues and cellular energy status. Various signaling pathways and transcription factors control the expression and activity of enzymes involved in this compound synthesis and degradation. [, , ]

Q17: How do genetic modifications affect this compound production and stress tolerance?

A19: Genetic manipulation of this compound metabolism genes can alter this compound levels in cells. For instance, overexpression of this compound synthesis genes enhances stress tolerance in several organisms. [, , , ]

Q18: What are the potential applications of this compound in the food industry?

A20: this compound is a valuable food ingredient due to its sweetness, non-reducing properties, and ability to enhance food quality by improving texture, stabilizing flavors, and extending shelf life. []

Q19: How can this compound be used in pharmaceutical formulations?

A21: this compound shows promise as a stabilizer for proteins and other biopharmaceuticals in drug formulations, enhancing their shelf life and therapeutic efficacy. [, ]

Q20: What are the future research directions for this compound?

A22: Future research focuses on developing efficient this compound delivery systems for improved cryopreservation and exploring its therapeutic potential in treating diseases associated with protein misfolding and aggregation. [, ]

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